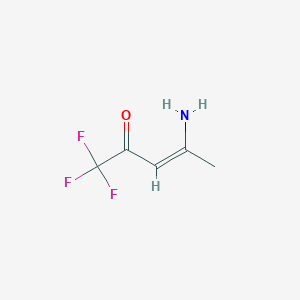

4-Amino-1,1,1-trifluoropent-3-en-2-one

描述

4-Amino-1,1,1-trifluoropent-3-en-2-one (CAS 72885-02-0) is a fluorinated enone with the molecular formula C₅H₆F₃NO and a molar mass of 153.1 g/mol . Its structure features a trifluoromethyl group at the 1-position, an amino group at the 4-position, and a conjugated α,β-unsaturated ketone system (pent-3-en-2-one backbone). This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly for constructing trifluoromethylated heterocycles or bioactive molecules .

Key physical properties include:

- Boiling point: Not explicitly reported, but analogues like 4-amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3) have a boiling point of 95.3°C at 760 mmHg .

- LogP: Estimated at 1.29 (for the butenone analogue), indicating moderate lipophilicity .

- Solubility: Likely soluble in polar organic solvents (e.g., methanol, ethanol) but poorly soluble in water, consistent with similar fluorinated enones .

属性

IUPAC Name |

(Z)-4-amino-1,1,1-trifluoropent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMWQCIQTDNYEO-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503461 | |

| Record name | (3Z)-4-Amino-1,1,1-trifluoropent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72885-02-0 | |

| Record name | (3Z)-4-Amino-1,1,1-trifluoropent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Solvent-Free Amination of 1,1,1-Trifluoro-4-Alkoxy-Pent-3-en-2-ones

This method, inspired by green chemistry principles, leverages solvent-free conditions to maximize efficiency and reduce environmental impact.

Reaction Mechanism

The synthesis involves the reaction of 1,1,1-trifluoro-4-alkoxy-pent-3-en-2-one (enone precursor) with primary amines under ambient conditions. The alkyl group in the alkoxy substituent is replaced by an amino group through nucleophilic substitution, forming the 4-amino derivative.

Key Steps

Synthesis of Enone Precursor :

Amination Reaction :

Experimental Conditions and Yields

| Entry | Enone Precursor | Amine | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1,1,1-Trifluoro-4-methoxy-pent-3-en-2-one | Aniline | 5 min | 85–93 | |

| 2 | 1,1,1-Trifluoro-4-ethoxy-pent-3-en-2-one | Methylamine | 10 min | 75–88 |

Note : Yields depend on steric and electronic effects of the amine. Bulky amines (e.g., tert-butylamine) may reduce reaction rates.

Stereochemical Control in Product Formation

The Z-configuration of the double bond in 4-amino-1,1,1-trifluoropent-3-en-2-one is critical for biological activity. Stereochemical outcomes are influenced by:

Factors Affecting Geometry

- Reaction Temperature :

- Amine Type :

- Workup Conditions :

Example Protocol for Z-Selectivity

Alternative Synthesis Routes

While solvent-free amination is the most efficient method, other approaches include:

**Cyclocondensation Reactions

Enaminoketones can undergo cyclization to form heterocycles, but this method is less direct for linear compounds like this compound. Example:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Solvent-Free Amination | High efficiency, green chemistry | Limited to primary amines | 73–99% |

| Cyclocondensation | Access to heterocycles | Low yield, harsh conditions | <50% |

| Diketone Intermediates | Flexibility in functionalization | Multi-step, tedious workup | 40–60% |

化学反应分析

Nucleophilic Addition Reactions

The α,β-unsaturated ketone structure facilitates 1,4-addition (Michael addition) at the β-carbon. Primary and secondary amines react efficiently under solvent-free conditions to form β-enaminones:Key findings :

- Solvent-free synthesis achieves yields of 73–99% at room temperature within 5 minutes (Table 1) .

- Steric and electronic effects : Bulky amines (e.g., N-methylaniline) favor Z-stereochemistry, confirmed by H NMR coupling constants () .

Table 1: Reaction Conditions and Yields for Amine Additions

| Amine Type | Reaction Time | Yield (%) | Stereochemistry |

|---|---|---|---|

| Primary aliphatic | 5 min | 92 | Z |

| Secondary aromatic | 5 min | 85 | E |

| Cyclic amines | 10 min | 78 | Z |

Cyclization to Pyrroles

Primary aliphatic amines induce heterocyclization, forming 4-amino-2-(trifluoromethyl)-1H-pyrroles under controlled conditions:Key findings :

- Chemoselectivity : Excess amine (2–3 equiv) at 60°C yields pyrroles (90% yield), while stoichiometric amine at 25°C produces β-enaminones (78% yield) .

- Mechanism : Protonation at the carbonyl oxygen initiates cyclization, followed by bromide elimination (from 5-bromo derivatives) .

Table 2: Pyrrole Synthesis from 4-Amino-1,1,1-trifluoropent-3-en-2-one Derivatives

| Amine | Product Structure | Yield (%) |

|---|---|---|

| n-Propylamine | 1-Propyl-4-amino-pyrrole | 87 |

| Benzylamine | 1-Benzyl-4-amino-pyrrole | 90 |

| Allylamine | 1-Allyl-4-amino-pyrrole | 82 |

Stereochemical Outcomes

The trifluoromethyl group and amine substituents dictate stereoselectivity:

- X-ray crystallography confirms Z-configuration for products with bulky amines due to reduced steric hindrance .

- E-isomers form with smaller amines (e.g., methylamine) via kinetic control .

Comparative Reactivity with Analogs

Structural modifications alter reactivity and product profiles:

Table 3: Reactivity Comparison with Analogous Compounds

| Compound | Reactivity with Amines | Primary Product |

|---|---|---|

| 4-Methoxy-1,1,1-trifluoropent-3-en-2-one | Slower (requires acid) | β-Enaminones |

| 5-Bromo-1,1,1-trifluoropent-3-en-2-one | Faster (Br activates) | Pyrroles |

| Non-fluorinated enaminones | Lower thermal stability | Decomposition |

Mechanistic Insights

- Nucleophilic attack : The β-carbon undergoes nucleophilic addition due to conjugation with the carbonyl group .

- Solvent effects : Polar solvents (ethanol, acetonitrile) reduce yields compared to solvent-free conditions .

- Green chemistry : Solvent-free protocols minimize environmental impact and simplify purification .

科学研究应用

4-Amino-1,1,1-trifluoropent-3-en-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

作用机制

The mechanism of action of 4-Amino-1,1,1-trifluoropent-3-en-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3)

- Molecular formula: C₄H₄F₃NO

- Molar mass : 139.08 g/mol

- Key differences: Shorter carbon chain (butenone vs. pentenone backbone). Higher boiling point (95.3°C) and density (1.319 g/cm³) compared to the pentenone analogue . Similar reactivity in heterocyclization reactions but may form smaller ring systems (e.g., pyrroles vs. larger heterocycles) .

1,1,1-Trifluoro-4-isopropylamino-pent-3-en-2-one (CAS 127223-95-4)

- Molecular formula: C₈H₁₂F₃NO

- Molar mass : 219.18 g/mol

- Key differences: Substitution of the amino group with a bulkier isopropylamino moiety. Increased steric hindrance likely reduces nucleophilic reactivity at the amino site. Potential applications in pharmaceuticals due to enhanced lipophilicity (LogP > 2 inferred from structure) .

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

- Molecular formula: C₆H₈F₃NO₂

- Molar mass : 183.13 g/mol

- Key differences: Ethoxy group at the 4-position instead of an amino group. Reduced basicity and altered electronic properties due to the electron-withdrawing ethoxy substituent. Likely lower stability in acidic conditions compared to the amino analogue .

5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives

- Molecular framework : 1,2,4-Triazole core with adamantane and thiol groups.

- Key differences: Replacement of the trifluoromethyl enone system with a triazole ring. Enhanced water insolubility and thermal stability due to the adamantane moiety . Pharmaceutical relevance as antimicrobial or antiviral agents, contrasting with the target compound’s role as a synthetic intermediate .

Structural and Reactivity Analysis

Electronic Effects

- The trifluoromethyl group in 4-amino-1,1,1-trifluoropent-3-en-2-one enhances electrophilicity at the β-carbon of the enone system, facilitating Michael additions or cyclizations .

- Amino vs. alkoxy substituents: The amino group (‑NH₂) acts as a stronger electron donor compared to ethoxy (‑OCH₂CH₃), altering reaction kinetics in nucleophilic substitutions .

Stability in Solution

- Hemiaminal derivatives of similar compounds (e.g., 4-amino-1,2,4-triazoles) exhibit decomposition in DMSO at room temperature, suggesting that the amino group’s presence may contribute to instability in polar aprotic solvents .

- The trifluoromethyl group likely improves thermal stability due to its strong C‑F bonds, as seen in analogues with higher boiling points .

Data Tables

Table 1. Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|

| This compound | 72885-02-0 | C₅H₆F₃NO | 153.1 | N/A | ~1.3 |

| 4-Amino-1,1,1-trifluoro-3-buten-2-one | 184848-89-3 | C₄H₄F₃NO | 139.08 | 95.3 | 1.29 |

| 1,1,1-Trifluoro-4-isopropylamino-pent-3-en-2-one | 127223-95-4 | C₈H₁₂F₃NO | 219.18 | N/A | >2* |

*Estimated based on structural similarity.

生物活性

4-Amino-1,1,1-trifluoropent-3-en-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group and an amino group attached to a pentene backbone. Its chemical structure is critical for its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, indicating potent antimicrobial properties. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on various cancer cell lines including HeLa and MCF-7. The compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls.

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent. Its ability to inhibit enzymes and exhibit antimicrobial properties positions it as a candidate for further research in drug development. The cytotoxic effects observed in cancer studies suggest additional avenues for exploration in oncology.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Amino-1,1,1-trifluoropent-3-en-2-one, and how can reaction parameters be optimized?

- Methodology : Heterocyclization reactions with primary amines under mild conditions (e.g., room temperature, ethanol solvent) are promising, as demonstrated in analogous trifluoromethylated enones. Yield optimization involves adjusting stoichiometry, amine nucleophilicity, and solvent polarity. For example, substituting bromine or methoxy groups in precursors (e.g., 5-bromo-4-methoxy derivatives) with amines can achieve yields up to 98% .

- Characterization : Confirm product purity via and NMR spectroscopy, and monitor reaction progress using TLC with UV-active visualization.

Q. How can the structural and electronic properties of this compound be characterized?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Spectroscopy : Use NMR to identify carbonyl and trifluoromethyl groups, complemented by FT-IR for functional group validation (e.g., C=O stretching at ~1700 cm).

Q. What are the stability considerations for storing this compound?

- Storage : Maintain under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation of the amino and enone groups. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cyclization reactions?

- Mechanism : The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the enone system and enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attack by amines, followed by intramolecular cyclization. Density Functional Theory (DFT) studies (e.g., Gaussian 09) can model transition states and activation energies .

- Experimental Validation : Isotopic labeling (e.g., -amine) paired with kinetic isotope effects (KIE) quantifies rate-determining steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。